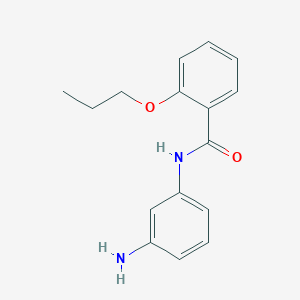

N-(3-Aminophenyl)-2-propoxybenzamide

Overview

Description

N-(3-Aminophenyl)-2-propoxybenzamide, also known as 3-APB, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the naturally occurring compound, adenosine triphosphate (ATP), and is known to have a wide range of biochemical and physiological effects. It has been used in laboratory experiments to study the effects of ATP on cell signaling, as well as to investigate the role of ATP in various physiological processes. In

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

N-(3-Aminophenyl)-2-propoxybenzamide has been studied for its molecular structure and intermolecular interactions. Karabulut et al. (2014) explored the compound's molecular structure using X-ray diffraction and Density Functional Theory (DFT) calculations, highlighting the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Antioxidant Potential and Electrochemical Oxidation

Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including this compound, in aqueous buffer solutions. The study provided insights into the compound's antioxidant potential by analyzing its electrochemical behavior and free radical scavenging activity (Jovanović et al., 2020).

Potential Memory Enhancers and Molecular Docking Studies

Piplani et al. (2018) synthesized derivatives of this compound, evaluating their potential as memory enhancers. They conducted biological evaluations, molecular docking, and simulation studies, revealing the compound's acetylcholinesterase-inhibiting activity and its potential in enhancing memory (Piplani et al., 2018).

Electrocatalytic Determination of Biomolecules

Karimi-Maleh et al. (2014) developed a modified electrode using this compound for the electrocatalytic determination of biomolecules such as glutathione. This study demonstrated the compound's potential in biosensing applications (Karimi-Maleh et al., 2014).

Synthesis of Quinazoline and Quinazolinone Derivatives

Arachchige et al. (2019) reported on the synthesis of quinazoline and quinazolinone derivatives via ligand-promoted ruthenium-catalyzed coupling reactions involving 2-aminophenyl ketones and 2-aminobenzamides. This study is significant for the development of pharmaceuticals and advanced organic materials (Arachchige et al., 2019).

Ultrasound Assisted Eco-Friendly Synthesis

Akbarzadeh and Safaei-Ghomi (2020) utilized this compound in the ultrasound-assisted synthesis of 3-cinnamoyl coumarins. Their research contributes to greener chemistry practices and efficient synthesis methods (Akbarzadeh & Safaei‐Ghomi, 2020).

properties

IUPAC Name |

N-(3-aminophenyl)-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHOHLZJXKLIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

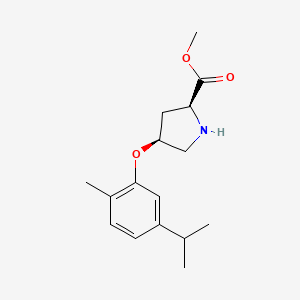

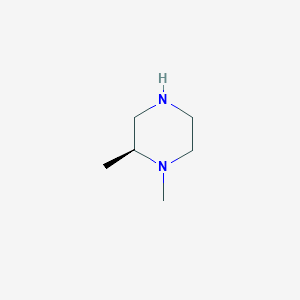

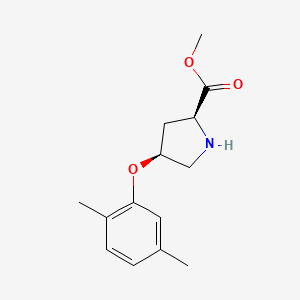

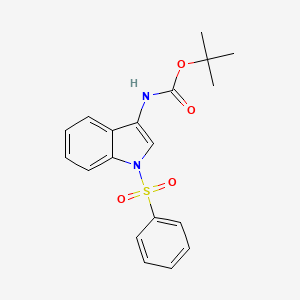

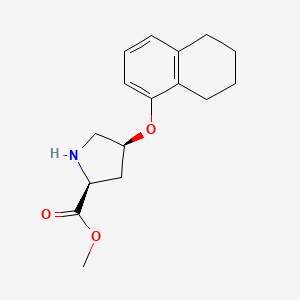

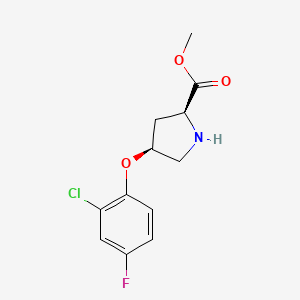

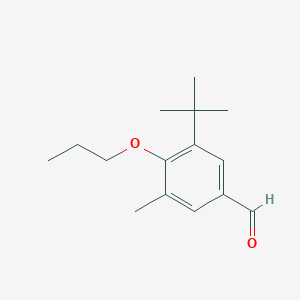

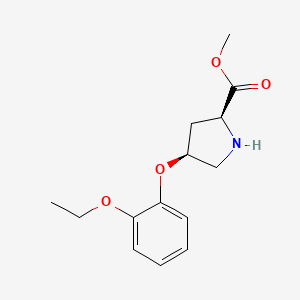

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylamine](/img/structure/B1384888.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)